molecular formula C20H27N5O4S B2991987 N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898461-02-4

N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2991987
CAS No.: 898461-02-4
M. Wt: 433.53
InChI Key: CUZQDBZPPJRQSJ-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound featuring a hexahydroquinazolinone core substituted with a morpholinoethyl group and a thioacetamide-linked 5-methylisoxazole moiety.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-14-12-17(23-29-14)21-18(26)13-30-19-15-4-2-3-5-16(15)25(20(27)22-19)7-6-24-8-10-28-11-9-24/h12H,2-11,13H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZQDBZPPJRQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Isoxazole Ring : Contributes to its biological activity through interactions with various molecular targets.
  • Morpholine Moiety : Enhances solubility and bioavailability.
  • Hexahydroquinazolin Framework : Imparts structural stability and potential receptor binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isoxazole ring and morpholine moiety facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects such as:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Biological Activity Overview

Recent studies have reported several biological activities associated with this compound:

Biological ActivityDescriptionReferences
AntimicrobialExhibits significant activity against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines through specific pathways.
Anti-inflammatoryModulates inflammatory responses in vitro.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.
  • Cancer Research : In vitro experiments indicated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways mediated by caspase enzymes.
  • Inflammation Modulation : Research indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, implying a role in managing inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Feature Target Compound Analogue (CAS: 920165-49-7)
Heterocyclic Head Group 5-Methylisoxazol-3-yl (C₄H₄N₂O) 5-Ethyl-1,3,4-thiadiazol-2-yl (C₃H₅N₃S)
Side Chain 2-Morpholinoethyl (C₆H₁₂N₂O) 2-Hydroxyethyl (C₂H₅O)
Molecular Formula Likely ~C₁₉H₂₆N₆O₄S (estimated) C₁₆H₂₁N₅O₃S₂
Molecular Weight ~450–470 g/mol (estimated) 395.5 g/mol

Electronic and Functional Implications

  • Head Group Differences: The isoxazole ring (C₄H₄N₂O) is less electron-deficient than the thiadiazole (C₃H₅N₃S) due to oxygen’s electronegativity and reduced sulfur content. This may alter binding kinetics in enzymatic targets, favoring hydrogen bonding (isoxazole) vs. hydrophobic or π-π interactions (thiadiazole) .
  • Side Chain Impact: The morpholinoethyl group introduces a tertiary amine and ether oxygen, enhancing solubility and possibly reducing metabolic clearance compared to the hydroxyethyl group, which lacks basicity and may undergo faster oxidation .

Pharmacological Considerations

For example:

  • The hexahydroquinazolinone core resembles scaffolds in EGFR inhibitors (e.g., gefitinib), where similar cores stabilize hydrophobic interactions with kinase domains.
  • The thioacetamide linkage mirrors pharmacophores in β-lactamase inhibitors (e.g., avibactam), though the absence of a β-lactam ring in this compound may indicate a divergent mechanism .

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